Product packaging for Val-Cit-PABC-Ahx-May (TFA)(Cat. No.:)

Val-Cit-PABC-Ahx-May (TFA)

Cat. No.: B12369755
M. Wt: 1282.8 g/mol
InChI Key: GQKXYSZBLIYTQE-FWTFXSNLSA-N
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Description

Contextualization of Linkers in Targeted Delivery Systems

Cleavable linkers are designed to be broken down by specific triggers that are more prevalent in the tumor environment than in healthy tissues. biochempeg.comnih.gov This targeted release mechanism is a key advantage of many modern ADCs. cam.ac.uk These linkers can be engineered to respond to various stimuli, including the acidic environment of lysosomes or the presence of specific enzymes that are overexpressed in cancer cells. mdpi.comaxispharm.com This controlled cleavage allows for the selective release of the cytotoxic payload within the target cancer cells, thereby maximizing its anti-tumor activity while minimizing off-target effects. biochempeg.commdpi.com The ability of cleavable linkers to release an unmodified, diffusible payload contributes to their applicability across a wide range of cancer types. cam.ac.uk

The design of cleavable linkers involves a delicate balance between two opposing requirements: stability in systemic circulation and efficient cleavage at the target site. wuxiapptec.comnih.gov To achieve this, linkers must be resistant to hydrolysis and other forms of degradation in the bloodstream. nih.gov At the same time, they must be susceptible to the specific cleavage mechanisms present within the target cells. sygnaturediscovery.comnih.gov Key parameters that are considered in linker design include the choice of conjugation site on the antibody, the length of the linker, the chemistry used for conjugation, and the steric hindrance around the cleavage site. nih.gov An integrated approach to linker design is crucial to achieve the optimal balance between ADC stability and payload release for maximum therapeutic efficacy. nih.gov

Overview of Valine-Citrulline (Val-Cit) Based Linker Systems

Among the various types of cleavable linkers, those based on the dipeptide valine-citrulline (Val-Cit) have emerged as a highly successful and widely used platform in ADC technology. acs.orgiris-biotech.de

The Val-Cit linker technology was a significant advancement over earlier peptide linkers, which were often prone to aggregation and slow drug release. iris-biotech.de The Val-Cit dipeptide was identified as an efficient substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.deacs.org This discovery led to the development of ADCs with enhanced serum stability and rapid, targeted drug release upon internalization into cancer cells. iris-biotech.de The Val-Cit-PABC linker system, in particular, has been incorporated into several approved and clinical-stage ADCs, demonstrating its clinical significance. mdpi.comacs.orgbiorxiv.org

The Val-Cit-PABC-Ahx-May (TFA) system is a multi-component construct, with each part playing a crucial role in its function. medchemexpress.commedchemexpress.com

Dipeptide Motif (Val-Cit): The core of the cleavable linker is the valine-citrulline dipeptide. iris-biotech.de This specific sequence is recognized and cleaved by lysosomal proteases, primarily cathepsin B, which are abundant within cancer cells. mdpi.comiris-biotech.de This enzymatic cleavage is the initial trigger for the release of the payload. The Val-Cit motif offers a good balance of stability in the bloodstream and susceptibility to cleavage within the target cell's lysosome. iris-biotech.de

Self-Immolative Spacer (PABC): The p-aminobenzyl carbamate (B1207046) (PABC) group acts as a self-immolative spacer. iris-biotech.deresearchgate.net Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a rapid 1,6-elimination reaction. iris-biotech.deresearchgate.net This spontaneous electronic cascade results in the release of the unmodified cytotoxic drug. researchgate.netiris-biotech.de The PABC spacer is one of the most versatile and commonly used self-immolative systems in ADC design. researchgate.net

Additional Modifiers (Ahx and TFA):

May (Maytansine): Maytansine is a highly potent cytotoxic agent that acts by inhibiting microtubule assembly, leading to mitotic arrest and cell death. nih.govadcreview.com It is a member of the maytansinoid family of drugs, which are up to 1,000 times more potent than typical chemotherapy agents. rsc.org In this system, Maytansine is the "payload" that is delivered to the cancer cells.

TFA (Trifluoroacetic acid): TFA is often used as a counterion in the purification and formulation of synthetic peptides and other complex molecules. google.comgoogleapis.com Its presence indicates that the compound is likely a salt, which can improve its stability and handling properties.

ComponentFunction
Val-Cit Dipeptide motif; substrate for cathepsin B cleavage. iris-biotech.decreativepegworks.com
PABC Self-immolative spacer; releases the payload after cleavage. researchgate.netiris-biotech.de
Ahx Spacer; provides flexibility and spatial separation. researchgate.netnih.gov
May Cytotoxic payload; inhibits microtubule assembly. nih.gov
TFA Counterion; improves stability and handling. google.comgoogleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H83ClF3N9O17 B12369755 Val-Cit-PABC-Ahx-May (TFA)

Properties

Molecular Formula

C59H83ClF3N9O17

Molecular Weight

1282.8 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1

InChI Key

GQKXYSZBLIYTQE-FWTFXSNLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Chemical Synthesis and Derivatization of Val Cit Pabc Ahx May Tfa

Synthetic Methodologies for Val-Cit-PABC Linker Backbone

The Val-Cit-PABC linker is a cornerstone of many successful ADCs, prized for its stability in circulation and susceptibility to cleavage by lysosomal enzymes like cathepsin B, which are often overexpressed in tumor cells. cam.ac.uknih.goviris-biotech.de The synthesis of this linker backbone involves the sequential formation of the dipeptide and the incorporation of a self-immolative spacer.

Strategies for Dipeptide Formation (Val-Cit)

The formation of the valine-citrulline (Val-Cit) dipeptide is a critical step that requires careful control of coupling conditions to prevent racemization and ensure high yield. nih.gov The valine-citrulline sequence is a well-established substrate for cathepsin B. researchgate.netcaymanchem.com

Standard peptide coupling reagents are employed for this synthesis. A common strategy involves the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The synthesis typically starts with a protected L-citrulline derivative, for instance, with an Fmoc (fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) protecting group on the alpha-amino group. nih.gov This protected citrulline is then coupled with a protected valine. An alternative and often preferred route involves coupling a protected valine to a pre-formed Cit-PABOH intermediate. nih.gov This latter approach has been shown to minimize the risk of epimerization at the citrulline's stereogenic center. nih.gov

Coupling ReagentBaseKey Feature
HATUDIPEAEfficient amide bond formation. nih.gov
HOBt/EDCDIPEAUsed in the synthesis of dipeptide precursors. nih.gov

Incorporation of p-Aminobenzyl Alcohol (PAB) Spacer

The p-aminobenzyl alcohol (PAB) moiety functions as a self-immolative spacer. cam.ac.ukunimi.it Upon enzymatic cleavage of the dipeptide, the PAB group undergoes a 1,6-elimination reaction, releasing the conjugated payload. cam.ac.ukunimi.it

Integration of the 6-Aminohexanoyl (Ahx) Spacer

A 6-aminohexanoic acid (Ahx) spacer is often incorporated into the linker design to provide several advantages. nih.govqyaobio.com This flexible and hydrophobic spacer can increase the distance between the hydrophilic antibody and the often hydrophobic drug-linker complex, which can improve solubility and reduce aggregation. qyaobio.comlifetein.com It can also mitigate steric hindrance, potentially facilitating both the conjugation reaction and the enzymatic cleavage at the target site. nih.gov

The Ahx spacer is typically introduced by coupling its carboxyl group to the amine of the maytansinoid payload or by linking its amino group to the PABC portion of the linker. In the context of Val-Cit-PABC-Ahx-May, the Ahx moiety is positioned between the PABC unit and the maytansinoid. The synthesis involves activating the carboxyl group of the Val-Cit-PABC component, often by converting the terminal alcohol of the PAB spacer into a more reactive species like a p-nitrophenyl (PNP) carbonate, which can then react with the amino group of the Ahx-Maytansinoid conjugate.

Conjugation Strategies for Maytansinoid Payloads and Terminal Functionalization (TFA)

Maytansinoids, such as DM1 and DM4, are highly potent microtubule-disrupting agents derived from the natural product maytansine. njbio.combiochempeg.com To be conjugated to the linker, maytansinoids are synthetically modified to include a reactive handle, typically a thiol group. rsc.org

The conjugation of the maytansinoid to the Val-Cit-PABC-Ahx linker is a crucial step. One common method involves a multi-step process where the maytansinoid is first reacted with a bifunctional linker containing the Ahx spacer. The resulting Ahx-Maytansinoid derivative, which has a free amino group, is then coupled to the activated Val-Cit-PABC linker. medchemexpress.eu

The terminal trifluoroacetic acid (TFA) salt form is a result of the purification process, typically using reverse-phase high-performance liquid chromatography (HPLC) with TFA as a mobile phase modifier. The TFA counterion can be exchanged if necessary for subsequent formulation steps.

Optimization of Synthesis Routes for Yield and Stereochemical Integrity

Optimizing the synthesis of complex molecules like Val-Cit-PABC-Ahx-May (TFA) is essential for achieving high yields, purity, and, crucially, maintaining the stereochemical integrity of the chiral centers in the amino acids and the payload. nih.govnjbio.com

Key optimization strategies include:

Order of Assembly: As mentioned earlier, the sequence of coupling the dipeptide and the PAB spacer can significantly impact the prevention of racemization. nih.gov Attaching the PAB spacer to citrulline before dipeptide formation is a strategy to avoid epimerization. nih.govresearchgate.net

Choice of Coupling Reagents and Conditions: The selection of coupling reagents, bases, and reaction temperatures is critical. Milder conditions and specific reagents can minimize side reactions and preserve stereochemistry. nih.govnjbio.com

Protecting Group Strategy: A well-designed protecting group strategy is fundamental to prevent unwanted reactions at various functional groups throughout the multi-step synthesis.

Purification Methods: Efficient purification of intermediates at each step is necessary to remove byproducts and unreacted starting materials, ensuring the high purity of the final product. njbio.com

Studies have shown that even subtle changes in the linker, such as the stereochemistry of the amino acids, can significantly affect the ADC's in vivo tolerability and efficacy. nih.govnih.gov For instance, some studies suggest that incorporating a D-amino acid in the dipeptide linker can lead to better tolerability in mice. nih.gov

Analytical Characterization Techniques for Linker Synthesis Intermediates and Final Product

Thorough analytical characterization is imperative to ensure the identity, purity, and stability of the linker-drug conjugate and its intermediates. researchgate.netnih.govnih.gov A suite of orthogonal analytical methods is employed to provide a comprehensive understanding of the molecule. chromatographyonline.com

Common Analytical Techniques:

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Used extensively for the purification and purity assessment of intermediates and the final product. Reverse-phase HPLC is a standard method. nih.govresearchgate.net
Mass Spectrometry (MS) Essential for confirming the molecular weight of the synthesized compounds at each step. Techniques like Electrospray Ionization (ESI-MS) are commonly used. researchgate.netchromatographyonline.comlcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the confirmation of proton and carbon frameworks and the stereochemistry of the molecule. 1H and 13C NMR are standard. njbio.com
UV/Vis Spectroscopy Used to determine the concentration of the drug-linker, particularly if the payload has a distinct UV absorbance profile. nih.gov

These techniques are used in concert to build a complete profile of the Val-Cit-PABC-Ahx-May (TFA) conjugate, ensuring that it meets the stringent quality attributes required for its intended use in ADC manufacturing. nih.gov

Enzymatic Cleavage Mechanisms of Val Cit Pabc Ahx May Tfa and Its Derivatives

Cathepsin-Mediated Hydrolysis of the Valine-Citrulline Dipeptide Bond

The primary mechanism for the intracellular release of the maytansinoid payload from Val-Cit-PABC-Ahx-May (TFA) is the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker. mdpi.com This process is predominantly carried out by a family of lysosomal proteases known as cathepsins, which are often overexpressed in the tumor microenvironment. mdpi.comnih.gov

Role of Cathepsin B in Intracellular Payload Release

Cathepsin B, a cysteine protease found in the lysosomes of cells, is a key enzyme responsible for the cleavage of the Val-Cit linker. mdpi.comnih.govmdpi.com The Val-Cit sequence was specifically designed as a substrate for cathepsin B. aacrjournals.orgnih.gov Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where the acidic environment and the presence of active cathepsin B facilitate the hydrolysis of the amide bond between citrulline and the p-aminobenzyloxycarbonyl (PABC) group. nih.govmdpi.comencyclopedia.pub This cleavage event is the initiating step for the subsequent release of the cytotoxic payload. mdpi.com

The specificity of cathepsin B for the Val-Cit linker contributes to the selective release of the drug within the target cancer cells, minimizing systemic exposure to the potent cytotoxin. While initially thought to be the sole enzyme responsible, further research has revealed a more complex picture of cathepsin involvement. nih.govencyclopedia.pub

Involvement of Other Cathepsins (e.g., Cathepsin S, L, F) in Cleavage

While Cathepsin B was the original target for the Val-Cit linker design, subsequent studies, including gene knockout experiments, have demonstrated that other cathepsins also play a role in its cleavage. nih.govaacrjournals.orgencyclopedia.pub Cathepsins S, L, and F have all been shown to hydrolyze the Val-Cit dipeptide, albeit with varying degrees of efficiency. aacrjournals.orgencyclopedia.pub

Mass spectrometry studies have confirmed that in the absence of Cathepsin B, other cysteine cathepsins can compensate and cleave the Val-Cit linker. aacrjournals.org For instance, both Cathepsin B and Cathepsin S show similar efficacy in cleaving the linker, while Cathepsins K and L are less efficient. aacrjournals.org This redundancy in enzymatic cleavage suggests that resistance to ADCs based on the lack of a single protease is unlikely. aacrjournals.orgnih.gov The involvement of multiple cathepsins broadens the applicability of Val-Cit-based ADCs across different tumor types with varying protease expression profiles. encyclopedia.pub

Self-Immolative Mechanism of the p-Aminobenzyloxycarbonyl (PABC) Spacer

Following the cathepsin-mediated cleavage of the Val-Cit dipeptide, the p-aminobenzyloxycarbonyl (PABC) spacer undergoes a spontaneous, self-immolative degradation to release the maytansinoid payload in its active form. mdpi.comcam.ac.uk

1,6-Elimination Process and Traceless Payload Release

The cleavage of the amide bond between citrulline and the PABC spacer triggers a cascade of electronic rearrangements within the PABC moiety. otago.ac.nzresearchgate.netnih.gov This process, known as 1,6-elimination, results in the fragmentation of the spacer into p-aminobenzyl alcohol, which subsequently decomposes into quinone methide and releases the maytansinoid payload, carbon dioxide, and an aza-quinone methide. mdpi.comcam.ac.ukpharmiweb.com A key advantage of this mechanism is the "traceless" nature of the linker, meaning that no part of the linker remains attached to the released drug, ensuring the payload is delivered in its most potent, unmodified form. cam.ac.uksigutlabs.com

Potential for Off-Target Enzymatic Cleavage

While the Val-Cit-PABC linker is designed for intracellular cleavage by cathepsins, there is evidence of potential off-target enzymatic cleavage in the systemic circulation, which can lead to premature drug release and associated toxicities. nih.govacs.org

Studies have identified that the Val-Cit linker can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma. nih.govacs.orgaacrjournals.orgnih.gov This premature cleavage can impact the efficacy and safety evaluation of ADCs in preclinical mouse models. cam.ac.ukaacrjournals.org Additionally, human neutrophil elastase, a serine protease, has been shown to cleave the Val-Cit linker, which may contribute to off-target toxicities like neutropenia observed with some Val-Cit-PABC-containing ADCs. encyclopedia.pubacs.org

Furthermore, the stability of linkers can be influenced by the conjugation site on the antibody, with more solvent-exposed linkers showing lower stability. cam.ac.uknih.govnih.gov These findings underscore the importance of careful linker design and evaluation to minimize off-target cleavage and enhance the therapeutic window of ADCs.

Interactive Data Table: Enzymes Involved in Val-Cit-PABC-Ahx-May (TFA) Cleavage

EnzymeLocationRoleImpact on ADC
Cathepsin B LysosomePrimary Cleavage: Hydrolyzes the Val-Cit dipeptide bond, initiating payload release. mdpi.comnih.govmdpi.comTherapeutic: Essential for the intended intracellular drug release mechanism.
Cathepsin S LysosomeSecondary Cleavage: Can also cleave the Val-Cit linker, providing redundancy. aacrjournals.orgencyclopedia.pubTherapeutic: Contributes to the overall efficacy and reduces the likelihood of resistance due to lack of a single enzyme.
Cathepsin L LysosomeSecondary Cleavage: Contributes to Val-Cit cleavage, though less efficiently than Cathepsin B and S. aacrjournals.orgencyclopedia.pubTherapeutic: Broadens the enzymatic profile for ADC activation.
Cathepsin F LysosomeSecondary Cleavage: Involved in the cleavage of the Val-Cit linker. nih.govencyclopedia.pubTherapeutic: Adds to the robustness of the payload release mechanism.
Carboxylesterase 1C (Ces1C) Mouse PlasmaOff-Target Cleavage: Can prematurely cleave the Val-Cit linker in the bloodstream of mice. nih.govacs.orgaacrjournals.orgPreclinical Limitation: Complicates preclinical evaluation in mouse models due to premature drug release.
Human Neutrophil Elastase ExtracellularOff-Target Cleavage: Can cleave the Val-Cit linker, potentially leading to systemic toxicity. encyclopedia.pubacs.orgPotential Toxicity: May contribute to adverse effects such as neutropenia.

Plasma Instability in Rodent Models (e.g., Carboxylesterase 1C)

A significant challenge in the preclinical evaluation of ADCs utilizing the Val-Cit-PABC linker is its instability in rodent plasma. nih.govspringernature.com This instability is primarily attributed to the activity of a specific serine hydrolase, Carboxylesterase 1C (Ces1c), which is present in mouse and rat plasma but not to a significant extent in human or non-human primate plasma. nih.govaacrjournals.orgaacrjournals.org

The enzymatic action of Ces1c leads to the premature extracellular hydrolysis of the Val-Cit-PABC linker. nih.govaacrjournals.org This premature cleavage results in the early release of the cytotoxic payload into circulation before the ADC reaches the target tumor cells, which can reduce the therapeutic efficacy and complicate the interpretation of preclinical data. nih.govaacrjournals.org Studies have confirmed that Ces1c is the primary enzyme responsible for this cleavage in mice. nih.govaacrjournals.org In fact, ADCs with this linker show rapid clearance in wild-type mice, a phenomenon not observed in Ces1c knockout mice. nih.govaacrjournals.org

The susceptibility of the Val-Cit-PABC linker to Ces1c-mediated cleavage is also influenced by the specific site of conjugation on the antibody and the length of the linker. nih.govaacrjournals.org More solvent-exposed conjugation sites and longer linkers can lead to more rapid degradation. nih.gov

To address this issue, researchers have explored modifications to the linker. Introducing a hydrophilic group, such as a glutamic acid residue at the P3 position (N-terminus of valine), has been shown to significantly increase the stability of the linker in mouse plasma without negatively impacting its desired cleavage by intracellular cathepsin B. nih.govnih.gov

Table 1: Stability of Different Linker-Payloads in Mouse Plasma

Linker ModificationStability in Mouse PlasmaKey FindingReference
Val-Cit-PABCUnstableSusceptible to cleavage by Carboxylesterase 1C. nih.govnih.govspringernature.com
Glutamic acid-Val-Cit-PABC (EVCit)StableThe addition of a glutamic acid residue at the P3 position protects the linker from Ces1c-mediated degradation. nih.govnih.gov
Modified aminocaproyl chainModulated StabilitySmall chemical modifications to the aminocaproyl portion of the linker can effectively modulate Ces1c activity. nih.govaacrjournals.org

Stability and Release Kinetics of Val Cit Pabc Ahx May Tfa Linker Constructs

In Vitro Stability Assessments

In vitro evaluations are crucial for predicting the in vivo performance of an ADC. These studies assess the stability of the Val-Cit-PABC-Ahx-May (TFA) construct in various biological fluids and simulated environments.

Plasma Stability in Human and Preclinical Models

The Val-Cit-PABC linker system exhibits excellent stability in human and cynomolgus monkey plasma, a key attribute for minimizing premature drug release and associated off-target toxicity. nih.govresearchgate.net This stability is largely due to the valine-citrulline (Val-Cit) dipeptide, which is designed to be a poor substrate for proteases commonly found in circulating blood. nih.gov

However, a notable difference is observed in rodent plasma. The Val-Cit linker is susceptible to cleavage by a specific enzyme, Carboxylesterase 1C (Ces1C), which is present in mouse and rat plasma but not in human plasma. aacrjournals.orgpreprints.orgnih.gov This leads to faster degradation of the linker in mouse models compared to primates. aacrjournals.orgcam.ac.uk This species-specific instability is a critical consideration in the preclinical evaluation of ADCs, as it can affect the interpretation of efficacy and pharmacokinetic studies conducted in mice. preprints.orgcam.ac.uk Despite this, even with some instability in mouse plasma, ADCs with this linker have shown a significant therapeutic window in preclinical models. cam.ac.uk

Table 1: Comparative Plasma Stability of Val-Cit Linker Constructs

Plasma Source Stability Characteristic Key Finding Reference(s)
Human High stability No significant degradation observed over 28 days. nih.gov
Cynomolgus Monkey High stability Stable in circulation. nih.govrsc.org
Mouse/Rat Lower stability Susceptible to cleavage by Carboxylesterase 1C (Ces1C). aacrjournals.orgpreprints.orgnih.gov

Stability in Biological Buffers and Lysosomal Preparations

In biological buffers that mimic the physiological pH of blood (pH ~7.4), the Val-Cit-PABC-Ahx-May construct is highly stable, indicating minimal susceptibility to non-enzymatic hydrolysis. biochempeg.com The linker's cleavage mechanism is primarily dependent on specific enzymatic activity within the lysosomal compartment of target cells.

The Val-Cit dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. biochempeg.comiris-biotech.de Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome, where the acidic environment and high concentration of enzymes like Cathepsin B facilitate the cleavage of the amide bond between citrulline and the PABC spacer. iris-biotech.deencyclopedia.pub This initial cleavage initiates a self-immolative cascade of the PABC group, leading to the efficient and traceless release of the Ahx-May payload. iris-biotech.deunimi.it Studies have shown that while Cathepsin B is a primary driver, other cathepsins (K, L, S) may also contribute to linker cleavage. nih.govresearchgate.net

In Vivo Stability Characterization in Preclinical Models

In vivo studies provide a more comprehensive picture of the ADC's stability, accounting for the complex interplay of various biological factors.

Payload Retention Studies

Pharmacokinetic studies in preclinical models are essential for understanding payload retention. Despite the noted instability in mouse plasma, ADCs using the Val-Cit-PABC linker have demonstrated favorable pharmacokinetic profiles and payload retention in primate models, with plasma half-lives of 7-9 days, which is comparable to the unconjugated antibody. This indicates that the vast majority of the cytotoxic payload remains attached to the antibody in circulation, which is crucial for delivering the drug to the tumor site.

Factors Influencing In Vivo Stability: Conjugation Site and Hydrophobicity Considerations

The in vivo stability of an ADC is not solely determined by the linker chemistry but is also significantly influenced by other factors.

Conjugation Site: The specific location on the antibody where the linker-drug is attached plays a critical role. Studies have demonstrated that the susceptibility of the Val-Cit linker to enzymatic degradation in mouse plasma is highly dependent on the conjugation site. cam.ac.ukresearchgate.net Linkers attached to more solvent-exposed sites on the antibody tend to exhibit lower stability, as they are more accessible to degrading enzymes like Ces1C. cam.ac.uk Careful selection of conjugation sites, often through antibody engineering, can shield the linker and enhance its in vivo stability. nih.gov

Hydrophobicity: The hydrophobicity of the linker-payload can impact ADC stability and pharmacokinetics. Highly hydrophobic ADCs are more prone to aggregation, which can lead to rapid clearance from the body. nih.govrsc.org The Val-Cit-PABC portion of the linker contributes to hydrophobicity. acs.orgadcreview.com The inclusion of spacers like aminohexanoic acid (Ahx) can help to modulate these properties. vulcanchem.com Furthermore, modifications to the linker, such as adding a hydrophilic glutamic acid residue, have been shown to reduce hydrophobicity and increase resistance to degradation in mouse plasma without compromising cleavage by Cathepsin B. nih.govunimi.it

Comparative Analysis of Release Kinetics with Different Linker Designs

The performance of the Val-Cit-PABC linker is often benchmarked against other linker technologies to highlight its specific advantages and disadvantages.

vs. Non-Cleavable Linkers: Non-cleavable linkers offer high plasma stability but rely on the complete degradation of the antibody within the lysosome to release the payload, which is still attached to the linker and an amino acid residue. nih.gov This can sometimes result in lower potency. In contrast, the Val-Cit linker allows for the release of an unmodified, highly potent payload inside the cell, which can then diffuse and exert a "bystander effect," killing nearby tumor cells that may not have taken up the ADC. nih.govbinghamton.edu

vs. Acid-Cleavable (Hydrazone) Linkers: Hydrazone linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes. However, they can exhibit insufficient stability in plasma, leading to premature drug release. cam.ac.uknih.gov The Val-Cit linker's reliance on specific enzymatic cleavage provides a higher degree of stability in circulation and more targeted release, contributing to a better therapeutic window. cam.ac.ukbiochempeg.com

Table 2: Comparative Overview of Linker Technologies

Linker Type Release Mechanism Key Advantage Key Disadvantage Reference(s)
Val-Cit-PABC Enzymatic (Cathepsin B) Specific, intracellular release; enables bystander effect. Susceptible to cleavage in rodent plasma. nih.govcam.ac.ukbiochempeg.com
Non-Cleavable Antibody Degradation High plasma stability; reduced off-target toxicity. No bystander effect; payload may have reduced potency. nih.govbiochempeg.com
Hydrazone Acid Hydrolysis (pH-sensitive) Release in acidic endosomes/lysosomes. Potential for instability in plasma. cam.ac.ukbiochempeg.comnih.gov
β-Glucuronide Enzymatic (β-glucuronidase) Hydrophilic, good solubility; high plasma stability. Requires β-glucuronidase overexpression in tumors. nih.gov

Impact of Amino Acid Substitutions on Cleavage Rate

Research by Dubowchik et al. provided key quantitative data on the enzymatic release of doxorubicin (B1662922) from various dipeptide linkers upon incubation with cathepsin B. This study highlighted the superior stability of the Val-Cit linker compared to others, such as Phe-Lys, which was cleaved much more rapidly. cam.ac.uk Specifically, the Val-Cit linker demonstrated a half-life of 240 minutes, indicating a controlled release, whereas the Phe-Lys linker had a half-life of only 8 minutes. wuxiapptec.com

Dipeptide Sequence (P2-P1)Half-life of Doxorubicin Release (min) (Cathepsin B Assay)Relative Stability in Human Plasma (Compared to Val-Cit)
Val-Cit 240 wuxiapptec.comHigh (t½ = 230 days) cam.ac.uk
Phe-Lys 8 wuxiapptec.comLower (t½ = 30 days) cam.ac.uk
Val-Ala ~480 (cleaved at half the rate of Val-Cit) cam.ac.ukwuxiapptec.comHigh mdpi.commdpi.com
Val-Lys Not specified, but showed lower performance than Val-Ala/Val-Cit mdpi.comnih.govLower performance than Val-Ala/Val-Cit mdpi.com
Val-Arg Not specified, but showed lower performance than Val-Ala/Val-Cit mdpi.comnih.govLower performance than Val-Ala/Val-Cit mdpi.com
Glu-Val-Cit (EVCit) 168 d-nb.infoIncreased stability in mouse plasma d-nb.info

This table is interactive. Click on the headers to explore the data.

Further studies have shown that substituting citrulline with alanine (B10760859) (Val-Ala) results in a linker that is cleaved at approximately half the rate of Val-Cit by isolated cathepsin B. cam.ac.ukwuxiapptec.com While this slower release might seem disadvantageous, the Val-Ala linker exhibits lower hydrophobicity, which can reduce ADC aggregation, a significant manufacturing challenge. cam.ac.ukmdpi.com

Introducing a third amino acid (P3 position) has been explored to enhance plasma stability, particularly in mouse models where the Val-Cit linker can be prematurely cleaved by carboxylesterase 1C (Ces1C). acs.orgd-nb.info Adding a hydrophilic and acidic residue, such as glutamic acid (Glu), to create an EVCit (Glu-Val-Cit) linker, has been shown to significantly increase stability in mouse plasma without negatively impacting the rate of cathepsin B cleavage. d-nb.info In one study, the half-life for cathepsin B-mediated cleavage of an EVCit-linked ADC was 2.8 hours, compared to 4.6 hours for the conventional VCit ADC, indicating that this modification can even enhance the desired cleavage rate while improving systemic stability. d-nb.info Conversely, adding a basic amino acid like lysine (B10760008) at the P3 position can render the linker more labile. nih.gov

Substitutions at the P1 position also affect cleavage. For instance, replacing the polar citrulline with an acidic residue like aspartic acid can decrease the payload release rate by cathepsin B, while using a basic residue like arginine can improve the cleavage efficiency by as much as nine-fold. mdpi.comnih.gov

Effects of Linker Length and Branching on Release Dynamics

Linker Length: Generally, shorter linear linkers can enhance ADC stability by sterically shielding the linker-payload within the antibody's structure, thereby reducing its exposure to plasma enzymes. d-nb.info However, a linker that is too short might impede the efficient release of the payload at the tumor site. d-nb.info The length of the linker has a quantifiable impact on payload metabolism. For example, one study reported an approximately three-fold increase in payload metabolism for ADCs with a 16 Å linker compared to those with shorter 6–8 Å linkers. researchgate.net

The incorporation of PEG chains of varying lengths has been systematically studied. Increasing the length of a linear PEG spacer can impact the drug-to-antibody ratio (DAR) and plasma exposure. In one study, intermediate length PEG spacers (PEG6, PEG8, PEG12) resulted in higher drug loading compared to shorter (PEG4) or longer (PEG24) spacers. rsc.org The exposure in plasma was found to increase with PEG length, plateauing around PEG8. wuxiapptec.com

Branching: Branched linker architectures offer a strategy to increase DAR while potentially modulating release kinetics. Unlike linear linkers where shorter is often more stable, short branched linkers may not be advantageous. nih.gov Studies on homogeneous DAR 6 ADCs with branched linkers of varying lengths revealed that cytotoxicity is dependent on the spacer length between the branched core and the cleavable fragment. mdpi.comnih.gov An ADC with a branched linker equivalent to a PEG4 spacer was found to be significantly less active than one with a PEG8 equivalent, suggesting a minimum length is required for the payload to be effectively presented for cleavage after internalization. mdpi.com

Furthermore, the topology of the linker matters. When comparing a linear PEG24 linker with a branched linker composed of two pendant PEG12 chains, the branched configuration resulted in slower plasma clearance rates for a high-DAR ADC. researchgate.net This indicates that branching can be a tool to fine-tune the pharmacokinetic profile.

Linker ArchitectureKey Structural FeatureImpact on Stability and Release Dynamics
Linear (Short) e.g., 6-8 ÅIncreased stability due to steric shielding by the antibody. d-nb.inforesearchgate.net
Linear (Long) e.g., 16 Å~3-fold higher payload metabolism compared to shorter linkers. researchgate.net
Linear (PEGylated) e.g., PEG4, PEG8, PEG12, PEG24Exposure increases with PEG length, plateauing at PEG8. Optimal DAR achieved with intermediate lengths (PEG6-12). wuxiapptec.comrsc.org
Branched (Short) e.g., Equivalent to PEG4May result in lower cytotoxicity compared to longer branched or linear linkers. mdpi.com
Branched (Long) e.g., Equivalent to PEG8Sufficient length can restore or enhance cytotoxic activity. mdpi.com
Branched (Pendant) e.g., 2x PEG12 vs. 1x linear PEG24Can lead to slower plasma clearance compared to a linear linker of the same total length. researchgate.net

This table is interactive. Click on the headers to explore the data.

Structure Activity Relationships Sar and Linker Optimization of Val Cit Pabc Ahx May Tfa

Impact of Dipeptide Sequence (Val-Cit) Modifications on Enzymatic Recognition and Cleavage Efficiency

The valine-citrulline (Val-Cit) dipeptide is a well-established, enzymatically cleavable sequence in ADC linkers. creativepegworks.comtandfonline.comu-tokyo.ac.jp It is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. creativepegworks.comtandfonline.comu-tokyo.ac.jp Upon internalization of the ADC into the target cell, the linker is trafficked to the lysosome where enzymatic cleavage of the amide bond between citrulline and the PABC spacer occurs, initiating the release of the cytotoxic payload. nih.govencyclopedia.pubpreprints.org

The P1 and P2 positions of the dipeptide sequence are critical for enzymatic recognition and cleavage. The P1 position, occupied by citrulline, and the P2 position, occupied by valine, have been the subject of extensive research to optimize linker performance. nih.govencyclopedia.pubpreprints.org

Studies have shown that a hydrophilic residue at the P1 position is generally preferred for efficient lysosomal cleavage. axispharm.com While citrulline is commonly used, replacing it with other polar or basic amino acids, such as arginine, has been shown to improve cleavage efficiency by cathepsin B. nih.govencyclopedia.pub Conversely, introducing a negatively charged residue like aspartic acid at the P1 position can decrease the rate of payload release. nih.govencyclopedia.pub Replacing citrulline with alanine (B10760859), a less polar residue, was found to decrease plasma stability without significantly affecting cathepsin B-mediated cleavage. preprints.orgpreprints.org

The P2 position, occupied by a lipophilic residue like valine, contributes to the plasma stability of the linker. axispharm.com Other hydrophobic residues such as phenylalanine and alanine at the P2 position also allow for cleavage by cathepsin B while maintaining stability in circulation. u-tokyo.ac.jpaxispharm.com However, modifications at this position can influence the susceptibility of the linker to other enzymes. For instance, reducing the number of hydrolyzable peptide bonds through peptidomimetic substitutions at the P2 position has been explored as a strategy to create linkers with improved extracellular stability that are still recognized by cathepsin B. nih.govencyclopedia.pub

ModificationImpact on Cleavage/Stability
P1 Position (Citrulline)
Arginine substitutionImproved cleavage by cathepsin B. nih.govencyclopedia.pub
Aspartic acid substitutionDecreased payload release by cathepsin B. nih.govencyclopedia.pub
Alanine substitutionDecreased plasma stability, no significant effect on cathepsin B cleavage. preprints.orgpreprints.org
P2 Position (Valine)
Phenylalanine/Alanine substitutionMaintains cleavage by cathepsin B and plasma stability. u-tokyo.ac.jpaxispharm.com
Peptidomimetic substitutionPotential for improved extracellular stability while retaining cathepsin B specificity. nih.govencyclopedia.pub

While the Val-Cit dipeptide linker is effective, its stability, particularly in mouse plasma, can be suboptimal, leading to premature payload release. creativepegworks.comnih.gov To address this, tripeptide linkers have been developed. The addition of a third amino acid at the P3 position can significantly enhance plasma stability without compromising the efficiency of intracellular cleavage. nih.govencyclopedia.pub

Specifically, the glutamic acid-valine-citrulline (EVCit) tripeptide linker has demonstrated improved stability in both mouse and human plasma compared to the Val-Cit counterpart. creativepegworks.comnih.gov This enhanced stability is attributed to the acidic glutamic acid residue at the P3 position, which appears to block access by enzymes like carboxylesterase 1C (Ces1C) found in mouse plasma, the enzyme responsible for the premature cleavage of Val-Cit linkers. nih.govencyclopedia.pubnih.gov Despite this increased stability, EVCit linkers remain sensitive to cleavage by lysosomal proteases. creativepegworks.com

Another promising tripeptide linker is glutamic acid-glycine-citrulline (EGCit). nih.govmdpi.comresearchgate.netdigitellinc.com This design incorporates glycine (B1666218) at the P2 position and glutamic acid at the P3 position. The EGCit linker not only shows increased resistance to premature degradation in circulation but is also more hydrophilic. nih.govmdpi.comdigitellinc.com This increased hydrophilicity can be advantageous in preventing aggregation of the ADC. Furthermore, EGCit linkers are resistant to cleavage by human neutrophil elastase, which can be a cause of off-target toxicity with conventional Val-Cit linkers. nih.govmdpi.comresearchgate.net

Tripeptide LinkerKey Features
EVCit (Glu-Val-Cit) Improved plasma stability in both mouse and human plasma. creativepegworks.comnih.gov Retains sensitivity to lysosomal proteases. creativepegworks.com
EGCit (Glu-Gly-Cit) Enhanced plasma stability and hydrophilicity. nih.govmdpi.comdigitellinc.com Resistant to cleavage by neutrophil elastase. nih.govmdpi.comresearchgate.net

Role of the p-Aminobenzyloxycarbonyl (PABC) Spacer in Traceless Release

The p-aminobenzyloxycarbonyl (PABC) group is a critical self-immolative spacer in the Val-Cit-PABC-Ahx-May (TFA) linker. nih.govmdpi.com Its primary function is to facilitate the "traceless" release of the payload in its unmodified, active form following enzymatic cleavage of the dipeptide. scispace.comnih.gov After cathepsin B cleaves the amide bond between citrulline and the PABC moiety, the PABC group undergoes a spontaneous 1,6-elimination reaction. nih.govencyclopedia.pubcam.ac.uk This process releases the payload, carbon dioxide, and an aza-quinone methide. cam.ac.uk The PABC spacer is essential as it provides the necessary distance between the bulky payload and the dipeptide, allowing the enzyme to access and cleave the linker effectively. nih.gov

Modifications to the PABC benzene (B151609) ring have been investigated to further enhance the stability of the linker. nih.govencyclopedia.pubnih.gov Introducing substituents can modulate the electronic properties and steric hindrance around the cleavage site, thereby influencing the linker's susceptibility to premature degradation. nih.gov

For instance, the development of a meta-amide para-aminobenzyl carbamate (B1207046) (MA-PABC) has shown a dramatic improvement in mouse serum stability. creativepegworks.comnih.gov This modification involves placing an amide group at the meta position of the PABC ring. nih.gov Encouragingly, this substitution is well-tolerated by cathepsin B, meaning the linker remains efficiently cleaved inside the target cell. preprints.orgnih.gov In contrast, substitutions at the ortho position relative to the benzyl (B1604629) alcohol can lead to high steric hindrance, completely abolishing cathepsin activity and failing to improve stability in mouse serum. preprints.org

PABC ModificationImpact on Stability/Cleavage
Meta-amide (MA-PABC) Dramatically improved mouse serum stability. creativepegworks.comnih.gov Efficiently cleaved by cathepsin B. preprints.orgnih.gov
Ortho substitution Loss of cathepsin B activity due to steric hindrance. preprints.org Did not improve mouse serum stability. preprints.org

Influence of the 6-Aminohexanoyl (Ahx) Spacer on Linker Properties

The 6-aminohexanoyl (Ahx) moiety, also known as ε-aminocaproic acid, serves as an additional spacer within the linker construct. nih.govlifetein.comqyaobio.com It is a flexible molecule that connects different components of the linker-payload system. nih.govlifetein.com In the context of Val-Cit-PABC-Ahx-May (TFA), the Ahx spacer is positioned between the PABC group and the maytansinoid payload. researchgate.netmdpi.comresearchgate.netsynaffix.com

By adjusting the length of the linker through the inclusion of spacers like Ahx, it is possible to fine-tune the properties of the ADC. biochempeg.comresearchgate.net While longer spacers can reduce steric hindrance, they may also introduce unwanted flexibility. lifetein.com Therefore, the optimal linker length is a balance between providing sufficient separation of the functional components and maintaining a conformation that is conducive to stability in circulation and efficient payload release at the target site. lifetein.combiochempeg.com The Ahx spacer, being a relatively rigid yet flexible component, is a valuable tool for achieving this balance. lifetein.com

Effects of Terminal Moiety on Linker Performance

The ester side chain at the C3 position of the maytansinoid is essential for its biological activity. rsc.org While this side chain is required, its structure can be modified to create derivatives with varying potencies. rsc.org This flexibility allows for the attachment of linkers, like the Val-Cit-PABC-Ahx construct, without abolishing the cytotoxic potential of the payload. The maytansinoid derivatives DM1 and DM4, for instance, differ in the steric hindrance adjacent to the terminal thiol group used for conjugation, which can impact both in vitro potency and in vivo efficacy. sterlingpharmasolutions.com

Table 1: Influence of Maytansinoid Moiety on ADC Properties This table is a representative summary based on findings from multiple studies and does not represent a direct head-to-head comparison within a single study.

Feature Observation Implication for Val-Cit-PABC-Ahx-May Source
C3 Ester Side Chain Essential for cytotoxic activity, but amenable to modification for linker attachment. The Ahx-linker is attached at this position, leveraging this structural allowance. rsc.org
Steric Hindrance Variations in steric hindrance (e.g., DM1 vs. DM4) affect conjugation and can influence in vivo activity. The specific maytansinoid derivative used impacts the overall efficacy of the ADC. sterlingpharmasolutions.com
Metabolite Profile With cleavable linkers, uncharged metabolites can be formed that may exert a bystander effect. The Val-Cit linker allows for the release of maytansinoid metabolites that can kill neighboring cancer cells. mdpi.comresearchgate.net
Linker Stability The interaction between the maytansinoid and the linker can influence the stability of the conjugate in plasma. The design of the Ahx spacer and the Val-Cit trigger is optimized for stability with the maytansinoid payload. acs.org

Strategies for Improving Linker Manufacturability and Conjugation Efficiency

The manufacturing of ADCs like those using Val-Cit-PABC-Ahx-May (TFA) is a complex process. drugtargetreview.com The hydrophobicity of the maytansinoid payload can lead to challenges such as aggregation and low drug-to-antibody ratios (DAR), which can compromise the stability, pharmacokinetics, and therapeutic index of the ADC. mdpi.comnih.gov To address these issues, several strategies have been developed to improve linker manufacturability and conjugation efficiency.

Incorporation of Polar Spacers (e.g., Sulfamide (B24259), PEG) to Mitigate Hydrophobicity and Aggregation

A common and effective strategy to counteract the hydrophobicity of maytansinoid payloads is the incorporation of polar spacers into the linker design. rsc.org These spacers enhance the hydrophilicity of the linker-drug, which can lead to improved solubility, reduced aggregation, and better pharmacokinetic properties. mdpi.comrsc.org

Sulfamide-based spacers , such as the proprietary HydraSpace™ technology, offer another approach to increase linker polarity. nih.gov These spacers introduce a polar acyl or carbamoyl (B1232498) sulfamide moiety into the linker, which has been shown to significantly enhance the manufacturability, stability, and therapeutic index of maytansinoid ADCs. nih.govresearchgate.net Studies have demonstrated that the inclusion of a sulfamide spacer can reduce the time-dependent aggregation of maytansinoid-based ADCs containing a Val-Cit-PABC cleavable moiety by nearly twofold compared to those with PEG-only linkers. nih.gov This mitigation of aggregation is particularly important for high DAR species. nih.gov

Table 2: Comparison of Polar Spacers in Maytansinoid ADCs This table is a representative summary based on findings from multiple studies and does not represent a direct head-to-head comparison within a single study.

Spacer Type Advantage Impact on ADC Properties Source
Polyethylene (B3416737) Glycol (PEG) Increases hydrophilicity, improves solubility. Can enable higher DARs with less aggregation, may improve efficacy against MDR-expressing cells. rsc.orgadcreview.comadcreview.com
Sulfamide (e.g., HydraSpace™) Introduces a highly polar moiety. Enhances conjugation efficiency, reduces aggregation, improves stability and therapeutic index. nih.govresearchgate.netoup.com

Site-Specific Conjugation Approaches

Traditional methods of conjugating drugs to antibodies often involve reactions with lysine (B10760008) or cysteine residues, resulting in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. mdpi.com This heterogeneity can lead to suboptimal pharmacokinetics, stability, and efficacy. creative-biolabs.com Site-specific conjugation technologies have emerged as a powerful strategy to overcome these limitations by producing homogeneous ADCs with a precisely controlled DAR and defined attachment sites. sygnaturediscovery.combiocompare.com

For maytansinoid ADCs, several site-specific conjugation methods have been developed:

Engineered Cysteine Residues: This approach involves introducing cysteine residues at specific sites on the antibody through genetic engineering. These engineered cysteines provide reactive thiol groups for conjugation with a maleimide-functionalized linker-drug, such as a variant of Val-Cit-PABC-Ahx-May. This allows for the production of ADCs with a uniform DAR. acs.org

Enzymatic Conjugation: Enzymes can be used to attach linker-drugs to specific sites on an antibody. For example, transglutaminase can mediate the conjugation of a drug to specific glutamine residues. Another approach, the AJICAP® technology, uses an IgG Fc-affinity peptide-based reagent for the site-specific modification of antibodies, which has been shown to produce maytansinoid-based ADCs with a higher therapeutic index compared to randomly conjugated T-DM1. nih.govimrpress.com The GlycoConnect™ technology utilizes the conserved glycans on the antibody as a site for conjugation, which, when combined with polar spacer technology, can produce homogeneous and stable high-DAR ADCs. nih.govsynaffix.com

Unnatural Amino Acids: The incorporation of unnatural amino acids with unique reactive handles into the antibody sequence allows for orthogonal chemistry to be used for conjugation, ensuring that the drug is attached only at the desired position. sygnaturediscovery.com

These site-specific approaches lead to more defined and consistent ADC products, which simplifies manufacturing, improves analytical characterization, and results in a better therapeutic window. biocompare.comnih.gov

Table 3: Overview of Site-Specific Conjugation Strategies for Maytansinoid ADCs This table is a representative summary based on findings from multiple studies and does not represent a direct head-to-head comparison within a single study.

Conjugation Strategy Description Advantages for Maytansinoid ADCs Source
Engineered Cysteines Introduction of cysteine residues at specific locations on the antibody for conjugation. Produces homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and therapeutic index. acs.org
Enzymatic Conjugation (e.g., AJICAP®, GlycoConnect™) Use of enzymes to attach linker-drugs to specific amino acids or glycans on the antibody. High efficiency and site-specificity, resulting in stable and homogeneous ADCs with enhanced properties. nih.govnih.govimrpress.comsynaffix.com
Unnatural Amino Acids Incorporation of amino acids with orthogonal reactive groups for precise conjugation. Allows for highly specific and controlled conjugation, minimizing heterogeneity. sygnaturediscovery.com

Advanced Methodologies and Analytical Techniques in Linker Research for Val Cit Pabc Ahx May Tfa

Spectroscopic and Chromatographic Methods for Characterization of Linker Constructs

The characterization of ADC linker constructs like Val-Cit-PABC-Ahx-May (TFA) necessitates a combination of spectroscopic and chromatographic methods to ensure identity, purity, and stability.

Mass spectrometry (MS) is an indispensable tool for elucidating the structure of ADCs and identifying their cleavage products. Liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely employed to analyze the complex mixtures that arise from ADC catabolism. nih.govresearchgate.net These techniques allow for the determination of molecular and fragment masses, which are crucial for confirming the structure of major metabolites of the linker-payload. nih.gov

In the context of Val-Cit-PABC-Ahx-May (TFA), MS is used to confirm the enzymatic cleavage of the Val-Cit linker by proteases like cathepsin B. nih.govgoogle.com This cleavage initiates a cascade that leads to the release of the maytansinoid payload. MS analysis can identify the specific fragments generated during this process, confirming the intended mechanism of action. sterlingpharmasolutions.com For instance, after enzymatic cleavage of the citrulline-PABC amide bond, the resulting PABC-substituted drug undergoes spontaneous 1,6-elimination to release the free drug. google.com High-resolution mass spectrometry (HR/MS) can be used to determine the drug-to-antibody ratio (DAR) of the intact ADC, often after deglycosylation of the antibody. admescope.com

Table 1: Representative Mass Spectrometry Data for Payload Release Monitoring

AnalyteExpected m/zObserved m/zMethod
Intact ADC (e.g., Trastuzumab-vc-MMAE)~150,000 DaVaries based on DARHR/MS
Released MMAE Payload718718LC-MS/MS
MMAE Quantifier Ion686686MS/MS
MMAE Fragment Ion152152MS/MS

Data is illustrative and based on findings for similar vc-MMAE ADCs. sterlingpharmasolutions.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of ADCs and for monitoring the progress of conjugation reactions. researchgate.netcrownbio.com Reversed-phase HPLC (RP-HPLC) and hydrophobic interaction chromatography (HIC) are two of the most common HPLC methods used in ADC analysis. crownbio.comnih.gov

RP-HPLC can be used to monitor the drug-to-antibody ratio (DAR) of randomly conjugated ADCs and to separate different ADC species and payload compounds from the reaction matrix. researchgate.netnih.gov This method is valuable for in-process monitoring during ADC manufacturing. researchgate.net HIC is particularly well-suited for determining the drug load distribution of cysteine-linked ADCs, as the incorporation of the hydrophobic payload affects the retention time of the ADC on the HIC column. admescope.comcrownbio.com Size exclusion chromatography (SEC) is another HPLC-based method used to assess the aggregation state of the ADC. nih.gov

Table 2: HPLC Methods for ADC Characterization

HPLC MethodPrimary ApplicationInformation Obtained
Reversed-Phase (RP-HPLC)Purity and Reaction MonitoringDAR estimation, separation of ADC species and payload
Hydrophobic Interaction (HIC)DAR Analysis and DistributionDetailed DAR analysis, drug load distribution
Size Exclusion (SEC)Aggregation AnalysisQuantification of monomers, dimers, and higher-order aggregates

Based on common applications in ADC analysis. admescope.comresearchgate.netcrownbio.comnih.gov

In Vitro Enzymatic Assays for Cleavage Kinetics

In vitro enzymatic assays are critical for evaluating the cleavage kinetics of the linker and ensuring that the payload is released efficiently at the target site. researchgate.netdebiopharm.com For Val-Cit-PABC-Ahx-May (TFA), these assays focus on the enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases like cathepsin B. researchgate.netnih.gov

These assays typically involve incubating the ADC with the purified enzyme or with lysosomal extracts and monitoring the release of the payload over time. admescope.comresearchgate.net The rate of cleavage can be influenced by factors such as the specific peptide sequence and the surrounding chemical structure. nih.gov For instance, studies have shown that while Val-Cit linkers are stable in human plasma, they can be prematurely cleaved in mouse plasma by the enzyme carboxylesterase 1C (Ces1C). researchgate.netnih.gov This highlights the importance of using appropriate in vitro models that accurately reflect the in vivo environment.

Accurate quantification of the released payload is essential for understanding the efficacy and potential toxicity of an ADC. researchgate.netcrownbio.com Several analytical methods can be employed for this purpose. A common approach involves capturing the ADC, enzymatically cleaving the linker to release the payload, and then quantifying the released drug using LC-MS/MS. researchgate.netsterlingpharmasolutions.com

Ligand-binding assays (LBAs) can also be used to quantify the released payload. mdpi.com For example, an anti-MMAE antibody can be used to capture and quantify free MMAE released after incubation with Cathepsin B. mdpi.com However, developing highly specific and accurate LBAs can be challenging. mdpi.com The sensitivity of the assay is also a critical consideration, as the concentration of the released payload in biological samples can be very low. mdpi.comresearchgate.net

Table 3: Example of In Vitro Payload Release Kinetics

Time (hours)EnzymePercent Payload Release
1Cathepsin B~25%
4Cathepsin B~70%
9Cathepsin B>95%
24Mouse Plasma (Ces1C)Significant premature release
24Human PlasmaStable

Illustrative data based on findings for Val-Cit linkers. researchgate.netnih.govmdpi.com

Bioconjugation Techniques for Antibody-Linker-Payload Assembly

The assembly of the antibody, linker, and payload into a functional ADC requires precise bioconjugation techniques. acs.orgnih.gov The goal is to produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR) and to ensure that the conjugation process does not compromise the function of the antibody or the payload. nih.govmdpi.com

Traditional methods often involve conjugation to the lysine (B10760008) residues or the reduced cysteines of the antibody. mdpi.com However, these methods can result in heterogeneous mixtures of ADCs with varying DARs. bachem.com More advanced, site-specific conjugation methods are being developed to overcome this limitation. nih.gov

Click chemistry has emerged as a powerful tool for the site-specific synthesis of ADCs. bachem.comnih.gov This class of reactions is characterized by high yields, modularity, and the generation of inoffensive byproducts. biochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) is a type of click chemistry that is particularly well-suited for bioconjugation as it does not require a cytotoxic copper catalyst. nih.gov

In the context of ADCs, click chemistry can be used to attach the linker-payload to a specific site on the antibody that has been engineered to contain a bioorthogonal reactive group, such as an azide (B81097) or a cyclooctyne. nih.gov This allows for precise control over the DAR and the location of the payload, leading to more homogeneous and potentially more effective ADCs. bachem.comacs.org While not the standard method for Val-Cit-PABC-Ahx-May (TFA), the principles of click chemistry are being explored to improve the next generation of ADCs. axispharm.com

Site-Specific vs. Random Conjugation Strategies

Random Conjugation

Historically, random conjugation has been the conventional method for producing ADCs. tandfonline.comadcreview.com This strategy involves the chemical ligation of a linker-payload to native amino acid residues on the antibody, typically targeting the surface-exposed lysine or cysteine residues. adcreview.comicosagen.com

Lysine Conjugation : This approach utilizes the primary amine on the side chains of exposed lysine residues. adcreview.com There are approximately 80-90 lysines on a typical antibody, leading to a highly heterogeneous mixture of ADCs with a wide distribution of drug-to-antibody ratios (DARs) and conjugation sites. nih.gov

Cysteine Conjugation : This is a "semi-random" technique that involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol (-SH) groups. adcreview.comnih.gov This is followed by coupling with a thiol-reactive linker, such as one containing a maleimide (B117702) group. nih.govnih.gov While this method offers more control than lysine conjugation, it still produces a heterogeneous mixture of species, commonly with DARs of 0, 2, 4, 6, and 8. nih.gov

Site-Specific Conjugation

To overcome the limitations of random methods, site-specific conjugation technologies have been developed. mdpi.comresearchgate.net The goal of these advanced techniques is to attach the Val-Cit-PABC-Ahx-May (TFA) linker-payload to a precise, predetermined location on the antibody, resulting in a homogeneous ADC population with a well-defined DAR. sygnaturediscovery.com This approach offers greater control over the final product's composition and properties. news-medical.net

Several innovative methods enable site-specific conjugation:

Engineered Cysteines : This popular technique involves genetically engineering the antibody to introduce cysteine residues at specific sites that are available for conjugation. nih.govmdpi.com These engineered thiols provide a specific handle for attaching the linker-payload without disturbing the native interchain disulfide bonds that are crucial for antibody stability. nih.gov

Unnatural Amino Acids : By using an evolved tRNA/tRNA synthetase pair, unnatural amino acids with unique reactive groups (orthogonal chemistry) can be incorporated into the antibody sequence at specific positions. nih.govmdpi.com This allows for highly specific conjugation of the linker-payload to a site that is not naturally present in the protein.

Enzymatic Conjugation : Enzymes like transglutaminase or glycosyltransferases can be used to modify specific amino acids or glycans on the antibody, creating a handle for conjugation. icosagen.comnews-medical.net For example, glycoengineering can modify the N-glycans located in the Fc region of the antibody to allow for controlled, site-specific attachment of the drug-linker. mdpi.comnews-medical.net

The resulting homogeneity of site-specifically conjugated ADCs simplifies analytical characterization and leads to more predictable pharmacokinetics and an improved therapeutic window. oup.comresearchgate.net By ensuring a uniform DAR and conjugation site, this strategy minimizes the production of less effective or potentially more toxic ADC species. tandfonline.comsygnaturediscovery.com

Comparative Analysis of Conjugation Strategies

The choice between random and site-specific conjugation has profound implications for the development of ADCs incorporating the Val-Cit-PABC-Ahx-May (TFA) linker-payload. The following table summarizes the key differences between the two approaches based on detailed research findings.

FeatureRandom ConjugationSite-Specific Conjugation
Homogeneity Produces a heterogeneous mixture of ADCs with variable DARs and conjugation sites. nih.govGenerates a homogeneous population of ADCs with a precisely defined DAR and location. mdpi.comnews-medical.net
Drug-to-Antibody Ratio (DAR) Results in an average DAR, with a broad distribution of different species (e.g., DAR 0, 2, 4, 6, 8). nih.govAllows for precise control, yielding a specific DAR (e.g., DAR 2 or 4).
Reproducibility Lower batch-to-batch consistency due to the stochastic nature of the reaction. adcreview.comHigh reproducibility and better chemistry, manufacturing, and controls (CMC). oup.comresearchgate.net
Impact on Antibody Structure Cysteine conjugation requires reduction of native interchain disulfides, which can compromise antibody stability and lead to aggregation. nih.govCan preserve the native antibody structure, especially when using engineered sites or enzymatic methods, leading to improved stability. tandfonline.com
Pharmacokinetics (PK) Variable PK profiles due to molecular heterogeneity; highly conjugated, hydrophobic species may be cleared more rapidly. tandfonline.combiointron.comMore predictable and uniform PK profile, leading to improved therapeutic exposure. oup.combiointron.com
Therapeutic Index The therapeutic index can be narrowed by heterogeneity, as some species may have poor efficacy or higher off-target toxicity. tandfonline.comGenerally provides a wider therapeutic window due to improved safety and consistent efficacy. mdpi.comresearchgate.net
Analytical Characterization Complex and challenging due to the presence of multiple isomers and DAR species. nih.govresearchgate.netnih.govSimplified and more accurate due to the uniform nature of the product. researchgate.netnih.gov

Future Research Directions and Unresolved Challenges for Val Cit Pabc Ahx May Tfa Linkers

Development of Linkers with Enhanced Plasma Stability and Specificity to Target Enzymes

A significant challenge with Val-Cit based linkers is their susceptibility to premature cleavage in the bloodstream, particularly by enzymes like carboxylesterase 1C (Ces1C) in murine models and human neutrophil elastase (NE). acs.orgnih.gov This can lead to off-target toxicity and a reduced therapeutic window. acs.orgnih.gov Research is actively exploring modifications to the linker to bolster its stability in plasma while maintaining its cleavability by lysosomal proteases, such as cathepsin B, within the target tumor cells. aacrjournals.orgmdpi.com

Strategies to enhance plasma stability include:

Introducing steric hindrance: Modifications around the cleavable bond can protect it from circulating proteases. For instance, incorporating a β-glucuronide moiety onto the PABC spacer can act as a steric blocker. nih.gov

Altering amino acid composition: Replacing or adding amino acids to the peptide sequence can modulate stability. For example, adding a polar acidic residue like glutamic acid at the P3 position (e.g., EVCit) has been shown to increase resistance to premature cleavage without significantly affecting intracellular processing by cathepsin B. nih.govnih.govaacrjournals.org

Hydrophilic modifications: The inherent hydrophobicity of the Val-Cit-PABC moiety can contribute to aggregation and faster clearance. acs.orgbinghamton.edu Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or polar sulfamide (B24259) spacers, can improve solubility and stability. pharmaceutical-journal.comproteogenix.sciencemdpi.com

The following table summarizes research findings on linker modifications aimed at improving plasma stability.

Modification StrategyExampleObserved EffectReference
Addition of a P3 polar acidic residueGlutamic acid (EVCit)Increased resistance to carboxylesterase C1 (Ces1C) and human neutrophil elastase, leading to enhanced plasma stability. nih.govnih.govaacrjournals.org
Incorporation of a steric blockerβ-glucuronide moiety on PABCProtects the Val-Cit-PABC linker from serine proteases in circulation. nih.gov
Use of hydrophilic spacersPolyethylene glycol (PEG), Polar Sulfamide SpacersReduces aggregation and can improve the pharmacokinetic profile. pharmaceutical-journal.comproteogenix.sciencemdpi.com

Exploration of Novel Enzyme Recognition Sequences

While the Val-Cit dipeptide is a well-established substrate for cathepsin B, the exploration of alternative enzyme recognition sequences is a burgeoning area of research. nih.govmdpi.com The goal is to identify linkers that are cleaved by other proteases that are more specifically overexpressed in the tumor microenvironment or within cancer cells, thereby minimizing off-target cleavage.

Novel approaches include:

Dual-enzyme cleavable linkers: These linkers require the action of two different enzymes for payload release, offering an additional layer of specificity. njbio.commdpi.com

Linkers targeting other lysosomal proteases: Besides cathepsin B, other cathepsins like S, L, and F are also involved in linker cleavage. nih.gov Designing linkers with preferential cleavage by these enzymes could be beneficial.

Legumain-sensitive linkers: Legumain is another lysosomal protease that is overexpressed in many tumors. Asparagine-containing peptide linkers that are substrates for legumain are being investigated as alternatives to cathepsin-cleavable linkers. nih.govbinghamton.edu

Engineering Linkers for Controlled Release in Diverse Biological Microenvironments

The tumor microenvironment (TME) presents unique physiological conditions that can be exploited for controlled drug release. njbio.com Beyond enzymatic cleavage, linkers are being engineered to respond to other TME-specific triggers.

These strategies include:

pH-sensitive linkers: The acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the cytosol (pH 7.4) can be used to trigger the hydrolysis of acid-labile linkers like hydrazones. broadpharm.combiochempeg.com

Redox-sensitive linkers: The higher concentration of reducing agents like glutathione (B108866) in the intracellular environment compared to the plasma can be used to cleave disulfide bonds within a linker. broadpharm.commdpi.com

Hypoxia-activated linkers: The low oxygen levels (hypoxia) characteristic of many solid tumors can be a trigger for linker cleavage.

Computational Modeling and In Silico Approaches for Linker Design

Computational modeling and in silico approaches are becoming increasingly valuable in the rational design of novel linkers. abzena.com These methods can predict the physicochemical properties, stability, and enzyme susceptibility of new linker designs before they are synthesized, saving time and resources.

Applications of computational modeling include:

Predicting linker stability: Simulating the interaction of a linker with plasma proteins and proteases can help identify potentially unstable motifs.

Modeling enzyme-linker interactions: Docking studies can predict how well a novel peptide sequence will fit into the active site of a target enzyme like cathepsin B.

Optimizing physicochemical properties: In silico tools can predict properties like hydrophobicity and solubility, aiding in the design of linkers with improved pharmaceutical characteristics.

Integration with Next-Generation Bioconjugation Technologies

Key next-generation bioconjugation technologies include:

Site-specific conjugation: This involves conjugating the linker-payload to a specific, pre-determined site on the antibody, rather than the random conjugation to lysine (B10760008) or cysteine residues. pharmaceutical-journal.comfrontiersin.org This leads to a more homogeneous product with a defined DAR.

Enzymatic conjugation: Enzymes like transglutaminase and sortase can be used to attach the linker to specific sites on the antibody with high precision. adcreview.comtandfonline.commdpi.comnih.gov

Glycan remodeling: The native glycans on the antibody can be modified and used as a site for linker attachment, often facilitated by enzymes. oup.compegsummiteurope.com

The table below highlights some of the next-generation bioconjugation technologies being explored.

TechnologyDescriptionAdvantageReference
Site-Specific Cysteine or Unnatural Amino Acid InsertionEngineers the antibody to include a reactive cysteine or an unnatural amino acid at a specific location for conjugation.Produces homogeneous ADCs with a precise DAR. pharmaceutical-journal.comfrontiersin.org
Enzymatic Ligation (e.g., Transglutaminase, Sortase)Uses enzymes to catalyze the formation of a bond between the linker and a specific amino acid sequence on the antibody.Offers high specificity and mild reaction conditions. adcreview.comtandfonline.commdpi.comnih.gov
Glycan Remodeling (e.g., GlycoConnect™)Modifies the native N-glycans on the antibody to create a site for linker attachment.Allows for site-specific conjugation without engineering the antibody's amino acid sequence. oup.compegsummiteurope.com

Q & A

Basic Research Questions

Q. What experimental parameters should be prioritized when designing ADC conjugation protocols using Val-Cit-PABC-Ahx-May (TFA)?

  • Methodological Answer: Optimize molar ratios of the linker-payload to antibody (typically 3:1 to 8:1) to balance drug loading and aggregation risks. Use hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to monitor conjugation efficiency and aggregation. Validate payload release via enzymatic cleavage assays (e.g., cathepsin B) under lysosomal pH (4.5–5.5) .

Q. How can researchers validate the stability of Val-Cit-PABC-Ahx-May (TFA)-based ADCs in physiological buffers?

  • Methodological Answer: Incubate ADCs in PBS (pH 7.4) and human serum at 37°C for 7–14 days. Monitor stability using LC-MS to detect premature payload release or linker degradation. Compare results to accelerated stability studies (e.g., 40°C for 48 hours) to identify degradation patterns .

Advanced Research Questions

Q. How should discrepancies in ADC potency data (e.g., in vitro vs. in vivo) be analyzed when using Val-Cit-PABC-Ahx-May (TFA)?

  • Methodological Answer:

  • Step 1: Confirm linker cleavage efficiency via mass spectrometry in both lysosomal buffers and tumor homogenates.
  • Step 2: Compare tumor microenvironment conditions (e.g., protease availability, pH) to in vitro assay parameters.
  • Step 3: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate payload release rates with efficacy.
    Example Data Table:
ConditionCleavage Efficiency (%)Payload Release (ng/mL)
Lysosomal pH 5.098 ± 21200 ± 150
Serum (pH 7.4)<520 ± 5
Source: Hypothetical data based on ADC stability best practices.

Q. What strategies mitigate aggregation issues in Val-Cit-PABC-Ahx-May (TFA)-based ADCs during large-scale production?

  • Methodological Answer:

  • Use site-specific conjugation (e.g., engineered cysteines or selenocysteines) to reduce heterogeneity.
  • Incorporate excipients like trehalose or polysorbate-80 to stabilize the ADC during purification.
  • Monitor aggregation via dynamic light scattering (DLS) and SEC-HPLC at each purification step .

Q. How can researchers resolve conflicting data on the linker’s susceptibility to extracellular proteases?

  • Methodological Answer:

  • Approach 1: Perform protease profiling using recombinant enzymes (e.g., MMP-2, MMP-9) to identify off-target cleavage.
  • Approach 2: Use protease inhibitors in in vivo models to isolate the contribution of extracellular vs. lysosomal proteases.
  • Approach 3: Compare cleavage rates in 3D tumor spheroids vs. monolayer cultures to better mimic in vivo conditions .

Data Interpretation & Optimization

Q. What statistical methods are recommended for analyzing dose-response variability in Val-Cit-PABC-Ahx-May (TFA)-based ADCs?

  • Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. For high variability, apply bootstrap resampling to estimate confidence intervals .

Q. How to optimize the drug-to-antibody ratio (DAR) for Val-Cit-PABC-Ahx-May (TFA) while minimizing toxicity?

  • Methodological Answer:

  • Use a gradient conjugation approach to generate ADCs with DARs of 2, 4, and 8.
  • Assess cytotoxicity in antigen-positive vs. antigen-negative cell lines to identify therapeutic windows.
  • Validate in vivo tolerability in rodent models by monitoring weight loss and organ toxicity .

Technical Challenges

Q. What analytical techniques are critical for characterizing Val-Cit-PABC-Ahx-May (TFA) linker-drug stability during storage?

  • Methodological Answer:

  • Technique 1: RP-HPLC to detect hydrolytic degradation of the Ahx spacer.
  • Technique 2: NMR spectroscopy to confirm structural integrity of the Val-Cit dipeptide.
  • Technique 3: Differential scanning calorimetry (DSC) to assess thermal stability .

Key Takeaways for Researchers

  • For Basic Research: Prioritize conjugation efficiency and stability validation using chromatography and enzymatic assays.
  • For Advanced Studies: Address data contradictions through microenvironment-specific assays and PK/PD modeling.
  • For Optimization: Balance DAR and aggregation control using site-specific conjugation and excipient screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.